molecular formula C18H25FN2O B4891623 (4-FLUOROPHENYL)[4-(3-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE

(4-FLUOROPHENYL)[4-(3-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE

Cat. No.: B4891623
M. Wt: 304.4 g/mol
InChI Key: DPHZTCZRKHWRBE-UHFFFAOYSA-N
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Description

(4-FLUOROPHENYL)[4-(3-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group and a methylcyclohexyl group attached to a piperazine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-FLUOROPHENYL)[4-(3-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl and methylcyclohexyl groups. Common synthetic routes include:

    Nucleophilic Substitution: The piperazine ring can be synthesized through nucleophilic substitution reactions involving appropriate amines and halides.

    Grignard Reaction:

    Cyclization: The methylcyclohexyl group can be introduced through cyclization reactions, often involving cyclohexanone derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(4-FLUOROPHENYL)[4-(3-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

(4-FLUOROPHENYL)[4-(3-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (4-FLUOROPHENYL)[4-(3-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-FLUOROPHENYL)[4-(3-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE stands out due to its unique combination of a fluorophenyl group and a methylcyclohexyl group attached to a piperazine ring. This structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

(4-fluorophenyl)-[4-(3-methylcyclohexyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O/c1-14-3-2-4-17(13-14)20-9-11-21(12-10-20)18(22)15-5-7-16(19)8-6-15/h5-8,14,17H,2-4,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHZTCZRKHWRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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